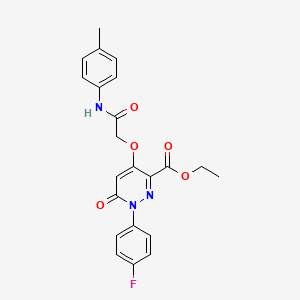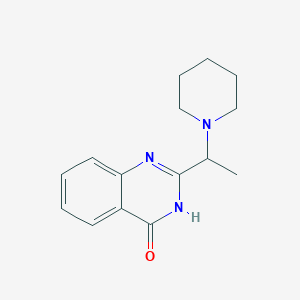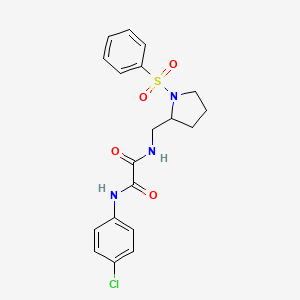
N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as CP-96345, is a potent and selective antagonist of the neuropeptide Y (NPY) Y5 receptor. NPY is a neurotransmitter that plays a role in various physiological functions such as appetite regulation, stress response, and cardiovascular function. The Y5 receptor subtype is predominantly expressed in the brain, and its blockade has been proposed as a potential therapeutic target for obesity, anxiety, and depression.
Aplicaciones Científicas De Investigación
Photochemical Behavior and Applications
The study of N-oxysuccinimidoarylsulfonate photoacid generators (PAGs), including a compound with a 4-chlorophenyl sulfonyl group, reveals insights into their photochemical behavior, particularly in photoacid generation pathways and efficiency in the deep UV region. This research, focusing on the reaction mechanisms and photoacid generation efficiency, underlines the potential application of such compounds in photochemical processes, including those relevant to materials science and photolithography (Ortica et al., 2001).
Synthesis and Chemical Reactions
The acid-catalyzed reaction of 1-[(4-chlorophenyl)sulfonyl]-2-ethoxypyrrolidine with phenols leads to the formation of new 1-(arylsulfonyl)pyrrolidines. This method, operating under mild conditions, provides a convenient route for synthesizing pyrrolidine-1-sulfonylarene derivatives containing a phenol fragment, highlighting its application in the synthesis of complex organic molecules and potential pharmaceuticals (Smolobochkin et al., 2017).
Applications in Material Science
Research on the layer-by-layer self-assembly of pyrrole-based donor-acceptor chromophores, including compounds structurally related to the given chemical, showcases their potential as electro-optic materials. These findings suggest applications in creating nonlinear optical/electro-optic materials, contributing significantly to advancements in photonic technologies and materials science (Facchetti et al., 2003).
Molecular Docking and Structural Studies
Docking studies and the crystal structure analysis of tetrazole derivatives, including a compound with a 4-chlorophenyl group, have been conducted to understand the orientation and interaction of these molecules within the active site of enzymes. This research provides a foundation for the development of new inhibitors and drugs based on molecular docking and structural analysis techniques, paving the way for novel therapeutic agents (Al-Hourani et al., 2015).
Propiedades
IUPAC Name |
N-[[1-(benzenesulfonyl)pyrrolidin-2-yl]methyl]-N'-(4-chlorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O4S/c20-14-8-10-15(11-9-14)22-19(25)18(24)21-13-16-5-4-12-23(16)28(26,27)17-6-2-1-3-7-17/h1-3,6-11,16H,4-5,12-13H2,(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNUDJRLHOHCEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-Phenylphenyl)-[1-(2,4,6-trimethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone](/img/structure/B2784504.png)
![2-[(2-Chloro-5-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2784506.png)
![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-4-carboxylate](/img/structure/B2784508.png)
![N'-{3-[4-(dimethylamino)phenyl]-2-propenylidene}-2-methyl-3-furohydrazide](/img/structure/B2784509.png)
![6-Ethoxy-2-[(2-hydroxyphenyl)methylene]benzo[b]furan-3-one](/img/structure/B2784511.png)
![5-[Methyl(phenylmethoxycarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2784513.png)
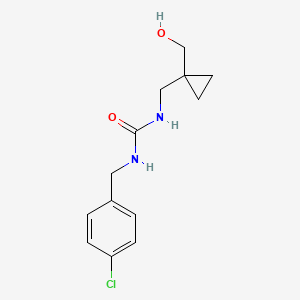
![8-(2-Aminoethylamino)-7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2784515.png)

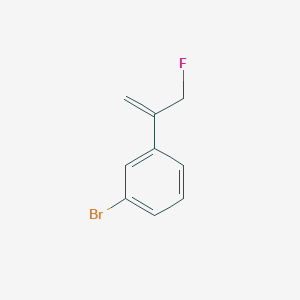
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2784519.png)

